N-Isopropyl-3-phenylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDHSWAZTKYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465025 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87462-11-1 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isopropyl-3-phenylpropan-1-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of N-Isopropyl-3-phenylpropan-1-amine. Aimed at professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical insights into its handling and synthesis. While experimentally determined physicochemical properties are not widely available in public literature, this guide compiles computed data and information inferred from analogous compounds to provide a thorough profile. Detailed synthetic protocols are presented, offering researchers actionable methodologies. Spectroscopic data from various databases are referenced to aid in the structural elucidation and characterization of this secondary amine.

Introduction

This compound is a secondary amine featuring a phenylpropyl backbone and an isopropyl group attached to the nitrogen atom. Its structure is of interest to medicinal chemists and drug development professionals due to its relationship to the phenethylamine class of compounds, which are known to exhibit a wide range of pharmacological activities. The presence of both aromatic and aliphatic amine features suggests potential for diverse chemical interactions and biological targets. This guide aims to be a foundational resource for researchers working with or considering this molecule in their studies.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are crucial for its unambiguous identification in research and regulatory contexts.

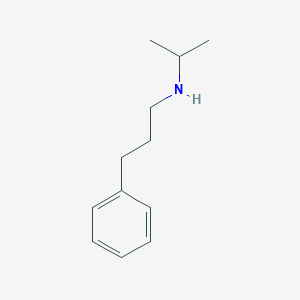

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-phenyl-N-propan-2-ylpropan-1-amine | PubChem[1] |

| CAS Number | 87462-11-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| InChIKey | AGDHSWAZTKYTNX-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)NCCCC1=CC=CC=C1 | PubChem[1] |

| Synonyms | N-isopropyl-3-phenyl-propan-1-amine, (3-phenylpropyl)(propan-2-yl)amine | PubChem[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are sparse in the available literature. The following table summarizes computed properties from reliable databases, which can serve as estimations for experimental design.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Complexity | 114 | PubChem[1] |

Solubility: Based on the properties of the related compound 3-phenylpropylamine, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and acetone.[2] Its solubility in water is likely to be low to moderate due to the hydrophobic phenyl and isopropyl groups.

Boiling and Melting Points: While no experimental data for the boiling or melting point of this compound has been identified, data for the related compound N-isopropyl-N-phenylamine (CAS 768-52-5) shows a boiling point of 202 °C and a melting point of -32 °C.[3] These values may serve as a rough estimate.

Synthesis Methodologies

There are two primary and reliable synthetic routes to this compound: the reduction of the corresponding amide and reductive amination. The choice between these methods will depend on the availability of starting materials and the desired scale of the synthesis.

Reduction of N-Isopropyl-3-phenylpropanamide

This is a robust method that proceeds in two main stages: the formation of the amide followed by its reduction.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-Isopropyl-3-phenylpropan-1-amine

Introduction

N-Isopropyl-3-phenylpropan-1-amine is a secondary phenylalkylamine with the chemical formula C₁₂H₁₉N.[1] Its structure, featuring a phenyl ring, a propyl chain, and a secondary amine functional group, places it within a class of compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Phenylalkylamines are foundational scaffolds for a wide range of biologically active molecules. Understanding the specific physicochemical properties of this compound is paramount for researchers engaged in its synthesis, purification, analytical characterization, and application in drug development workflows.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions and draws upon established data for structurally analogous compounds—namely 3-phenylpropan-1-amine and N-isopropylaniline—to present a scientifically grounded and practically useful profile. We will delve into its structural and chemical properties, methodologies for its characterization, plausible synthetic pathways, and essential safety considerations.

Part 1: Core Physicochemical Properties

The behavior of a chemical entity in both laboratory and biological systems is dictated by its fundamental physicochemical characteristics. These properties influence everything from reaction kinetics and solubility to analytical behavior and bioavailability.

Structural Identity and Chemical Properties

The key identifying and computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-phenyl-N-propan-2-ylpropan-1-amine | PubChem[1] |

| CAS Number | 87462-11-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| XLogP3 (Computed) | 3.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Polar Surface Area | 12.03 Ų | PubChem[1] |

Physical State and Thermal Properties

-

Physical State: While direct experimental data is unavailable, this compound is predicted to be a liquid at standard temperature and pressure. This inference is based on its analogs; 3-phenylpropan-1-amine is a clear, colorless to pale yellow liquid, and N-isopropylaniline is a clear, yellowish liquid.[2][3] Lower-molecular-weight amines are typically liquids or gases at room temperature.[4]

-

Boiling Point: The boiling point is expected to be higher than that of its primary amine analog, 3-phenylpropan-1-amine (221 °C), due to the increase in molecular weight.[5] However, as a secondary amine, it has one N-H bond available for hydrogen bonding, which is less extensive than the two N-H bonds in a primary amine but stronger than the intermolecular forces in tertiary amines of similar molecular weight.[6][7] This balance of factors suggests a boiling point slightly above 221 °C.

-

Melting Point: The melting point is expected to be low, consistent with its predicted liquid state at room temperature. For comparison, N-isopropylaniline has a melting point of -32 °C.[8]

Solubility Profile

The solubility of this compound is governed by the interplay between its hydrophobic and hydrophilic components.

-

Water Solubility: The molecule contains a large hydrophobic region (the phenylpropyl group), which will significantly limit its solubility in water. However, the secondary amine group can act as a hydrogen bond acceptor and donor, affording some degree of aqueous solubility.[6] Its parent amine, 3-phenylpropan-1-amine, is described as moderately soluble in water.[3] Given the increased hydrophobicity from the isopropyl group, this compound is likely to be sparingly soluble in water.

-

Organic Solvent Solubility: It is expected to be readily soluble in a wide range of organic solvents, including ethanol, methanol, chloroform, and ethyl acetate, due to its significant nonpolar character.[3][5]

Acidity/Basicity

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic.[9]

-

pKa: As a secondary alkylamine, this compound is a weak base. The nitrogen lone pair can accept a proton from water to form its conjugate acid, the N-isopropyl-3-phenylpropylaminium ion. The pKa of its conjugate acid is expected to be in the range of 10-11, typical for secondary alkylammonium ions. This is significantly more basic than arylamines like aniline (pKa of anilinium ion is 4.63), where the lone pair is delocalized into the aromatic ring.[9]

Part 2: Analytical Characterization Methodologies

Accurate characterization is essential for confirming the identity, purity, and structure of this compound. A multi-technique approach is recommended.

Workflow for Structural Elucidation and Purity Assessment

The following diagram outlines a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.

Caption: Workflow for Physicochemical Profiling.

Spectroscopic Methods

Public databases indicate that NMR, MS, and IR spectra are available for this compound, which are crucial for its identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl ring (typically in the 7.1-7.3 ppm region), multiplets for the three methylene groups of the propyl chain, a multiplet for the isopropyl CH, and a doublet for the two isopropyl methyl groups. A broad singlet corresponding to the N-H proton would also be expected.

-

¹³C NMR: The spectrum will provide signals for each unique carbon atom, including the distinct aromatic carbons, the three aliphatic carbons of the propyl chain, and the two carbons of the isopropyl group.

-

-

Mass Spectrometry (MS):

-

GC-MS is a suitable technique for this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (177.29 g/mol ). Key fragmentation patterns would include the loss of an isopropyl group and cleavage at the C-C bonds of the propyl chain, leading to characteristic fragments like the tropylium ion (m/z 91).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will confirm the presence of key functional groups. Expected peaks include: a weak to medium N-H stretch for the secondary amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic ring (>3000 cm⁻¹) and aliphatic chains (<3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹).

-

Chromatographic Purity Assessment

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of this compound.

-

Objective: To separate the target compound from potential impurities and quantify its purity based on UV absorbance.

-

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample: ~1 mg/mL solution of this compound in Methanol

-

-

Methodology:

-

System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the sample solution.

-

Gradient Elution: Run a linear gradient to increase the concentration of the organic phase (Mobile Phase B). A typical gradient might be:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: Return to 5% B and re-equilibrate

-

-

Detection: Monitor the elution profile at a suitable wavelength, such as 254 nm, where the phenyl ring will absorb UV light.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Causality Behind Choices:

-

C18 Column: The nonpolar stationary phase is ideal for retaining the hydrophobic phenylpropyl group.

-

TFA: The acidic additive protonates the amine group, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing unwanted interactions with residual silanols on the silica support.

-

Gradient Elution: A gradient is necessary to elute both potential polar impurities (early in the run) and the nonpolar target compound (later in the run) effectively within a reasonable timeframe.

-

Part 3: Synthesis and Stability Considerations

Established Synthetic Pathways

A common and efficient method for synthesizing secondary amines like this compound is through the reduction of the corresponding amide.

-

Amide Formation: The precursor, N-Isopropyl-3-phenylpropanamide , can be synthesized by coupling 3-phenylpropanoic acid with isopropylamine.[10] This reaction is a nucleophilic acyl substitution, often facilitated by a coupling reagent (like DCC) or by forming a mixed anhydride to activate the carboxylic acid.[10]

-

Amide Reduction: The resulting amide is then reduced to the target secondary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this transformation.

Caption: Synthetic Pathway via Amide Reduction.

Stability and Storage

-

Oxidation: Like many amines, this compound is susceptible to atmospheric oxidation, which can lead to the formation of colored impurities.[4] Aromatic amines, in particular, can darken upon exposure to air and light.

-

Storage Recommendations: To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][8] Storing it in a cool, dark place, away from direct sunlight, is also advisable.

Part 4: Safety and Toxicological Profile

While no specific toxicological data for this compound is available, a hazard assessment can be inferred from related compounds.

-

General Hazards: Amines can be corrosive, causing skin and eye irritation or burns. The hazard profile for N-isopropylaniline includes warnings for being harmful if swallowed, causing skin and eye irritation, and being potentially fatal if inhaled.[11][12]

-

Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes:

-

Working in a well-ventilated fume hood.

-

Using appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoiding inhalation of vapors and direct contact with skin and eyes.

-

Conclusion

This compound is a secondary phenylalkylamine with physicochemical properties defined by its aromatic ring, flexible alkyl chain, and basic nitrogen center. While direct experimental data remains sparse, a robust profile can be constructed through computational methods and by drawing logical comparisons to well-characterized structural analogs. It is predicted to be a high-boiling, sparingly water-soluble liquid that is basic in nature. Its structure and purity can be unequivocally confirmed using a combination of standard spectroscopic (NMR, MS, IR) and chromatographic (HPLC, GC) techniques. For researchers in the pharmaceutical and chemical sciences, this guide provides the foundational knowledge required for the effective handling, analysis, and synthetic application of this versatile compound. Further experimental investigation to precisely determine its thermal properties, solubility limits, and pKa would be a valuable contribution to the chemical literature.

References

-

N-ISOPROPYLANILINE. Occupational Safety and Health Administration (OSHA). [Link]

-

N-Isopropylaniline. PubChem, National Institutes of Health (NIH). [Link]

-

3-Phenylpropylamine. Solubility of Things. [Link]

-

Amines: Chemical and Physical Properties. Unacademy. [Link]

-

Amines: Naming and Physical Properties. Al-Mustansiriyah University. [Link]

-

26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

-

This compound. PubChem, National Institutes of Health (NIH). [Link]

-

N-Isopropyl-3-phenylpropanamide. PubChem, National Institutes of Health (NIH). [Link]

-

3-Phenylpropylamine. PubChem, National Institutes of Health (NIH). [Link]

-

3-phenyl-1-propanamine. NIST/TRC Web Thermo Tables (WTT). [Link]

-

Physical properties of amines. Khan Academy. [Link]

-

N,N-diisopropyl-3-phenylpropan-1-amine. SpectraBase. [Link]

Sources

- 1. This compound | C12H19N | CID 11412689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ISOPROPYLANILINE | Occupational Safety and Health Administration [osha.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Amines: Chemical and Physical Properties [unacademy.com]

- 5. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. N-Isopropylaniline | 768-52-5 [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Isopropylaniline | 768-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Synthesis pathways for N-Isopropyl-3-phenylpropan-1-amine

An In-Depth Technical Guide to the Synthesis of N-Isopropyl-3-phenylpropan-1-amine

Abstract

This compound is a secondary amine that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure combines a phenylpropyl backbone with an isopropyl group on the nitrogen atom, imparting specific lipophilic and steric properties. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and process chemists. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causal factors governing reaction outcomes. The focus is on two robust and widely applicable methods: one-pot reductive amination and the reduction of a pre-formed amide. Each method is critically evaluated for its efficiency, scalability, and overall practicality in a modern laboratory setting.

Introduction: Strategic Approaches to C-N Bond Formation

The synthesis of a secondary amine such as this compound fundamentally involves the formation of a specific carbon-nitrogen bond. The choice of synthetic strategy is dictated by factors including starting material availability, desired purity, scalability, and reaction economy. Two principal retrosynthetic disconnections are most logical for this target molecule:

-

The Imine Pathway: Disconnecting the C-N bond via an imine intermediate points to a reductive amination strategy, coupling 3-phenylpropanal with isopropylamine. This is often the most direct and atom-economical approach.

-

The Amide Pathway: Disconnecting the C-N bond via an amide precursor suggests a two-step sequence: first, the acylation of isopropylamine with a 3-phenylpropanoyl derivative, followed by the reduction of the resulting amide.

This guide will explore both strategies in detail, providing the necessary theoretical grounding and practical protocols for successful implementation.

Pathway I: Direct Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming C-N bonds in a single operational step from a carbonyl compound and an amine.[1] The reaction proceeds through the in-situ formation of an imine (or iminium ion), which is then immediately reduced by a hydride agent present in the reaction mixture.[2]

Mechanism and Rationale

The process begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 3-phenylpropanal to form a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to yield a Schiff base (imine). A carefully chosen reducing agent then selectively reduces the C=N double bond to afford the final secondary amine.[1]

The choice of reducing agent is critical. Strong, unselective agents like lithium aluminum hydride would readily reduce the starting aldehyde before imine formation could occur. Milder, more chemoselective reagents are required. Sodium trisacetoxyborohydride (STAB, NaBH(OAc)₃) is particularly well-suited for this purpose. It is less reactive than sodium borohydride and will not readily reduce aldehydes or ketones at neutral or slightly acidic pH, but it is highly effective at reducing the protonated imine intermediate.[3] This selectivity is the key to the success of the one-pot reaction.

Visualizing the Reductive Amination Pathway

Caption: Reductive amination of 3-phenylpropanal with isopropylamine.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for reductive amination using sodium trisacetoxyborohydride.[3]

Materials:

-

3-Phenylpropanal (Hydrocinnamaldehyde)

-

Isopropylamine

-

Sodium trisacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-phenylpropanal (1.0 eq.). Dissolve it in anhydrous dichloromethane (to a concentration of approx. 0.5-1.0 M).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add isopropylamine (2.0-3.0 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate imine formation.

-

Reduction: While maintaining the temperature at 0 °C, add sodium trisacetoxyborohydride (1.5-2.0 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps control any exotherm and ensures the reducing agent is available as the imine forms.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.

Data Summary and Considerations

| Parameter | Condition/Reagent | Rationale |

| Carbonyl Source | 3-Phenylpropanal | Provides the 3-phenylpropyl backbone. |

| Amine Source | Isopropylamine | Provides the N-isopropyl group. |

| Reducing Agent | Sodium Trisacetoxyborohydride (STAB) | Chemoselective for the imine over the aldehyde, enabling a one-pot reaction.[3] |

| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Aprotic (DCM) or protic (MeOH) solvents can be used; must be anhydrous.[3] |

| Stoichiometry | Excess amine and reducing agent | Drives the equilibrium towards imine formation and ensures complete reduction. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the rate of imine formation; reaction proceeds efficiently at RT. |

| Typical Yield | 70-95% | Highly dependent on purification method and reaction scale. |

Pathway II: Reduction of N-Isopropyl-3-phenylpropanamide

An alternative, highly reliable two-step approach involves the synthesis and subsequent reduction of an amide intermediate. This pathway offers excellent control and often results in very clean product, though it is less atom-economical than direct amination.

Mechanism and Rationale

Step 1: Amide Formation: The synthesis begins by forming N-Isopropyl-3-phenylpropanamide. This is typically achieved by reacting isopropylamine with an activated form of 3-phenylpropanoic acid, most commonly 3-phenylpropanoyl chloride. The acid chloride is highly electrophilic, leading to a rapid and irreversible reaction with the amine nucleophile.

Step 2: Amide Reduction: The resulting amide is then reduced to the target amine. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[4] It is a powerful, non-selective hydride donor that completely reduces the carbonyl group of the amide to a methylene (CH₂) group.[2] The mechanism involves the formation of a complex aluminate intermediate which, upon aqueous work-up, hydrolyzes to yield the amine.

Visualizing the Amide Reduction Pathway

Caption: Two-step synthesis via amide formation and reduction.

Detailed Experimental Protocol

Step A: Synthesis of N-Isopropyl-3-phenylpropanamide

-

Acid Chloride Preparation (Optional): If starting from 3-phenylpropanoic acid, convert it to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: Dissolve 3-phenylpropanoyl chloride (1.0 eq.) in an anhydrous aprotic solvent like DCM in a flask cooled to 0 °C.

-

Add a solution of isopropylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in DCM dropwise. Causality Note: The base is crucial to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the isopropylamine.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up by washing with dilute HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide, which is often pure enough for the next step or can be recrystallized.

Step B: Reduction of N-Isopropyl-3-phenylpropanamide

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Amide Addition: Dissolve the N-Isopropyl-3-phenylpropanamide (1.0 eq.) from Step A in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Safety Note: This addition can be highly exothermic.

-

Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours.

-

Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Very cautiously and slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This sequential addition is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.

-

Filtration and Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentration and Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target amine. Purification via distillation or chromatography may be performed if necessary.

Comparison of Synthetic Pathways

| Feature | Pathway I: Reductive Amination | Pathway II: Amide Reduction |

| Number of Steps | 1 (One-pot) | 2 |

| Starting Materials | 3-Phenylpropanal, Isopropylamine | 3-Phenylpropanoic Acid, Isopropylamine |

| Key Reagents | Mild hydride donors (e.g., STAB) | Strong hydride donors (LiAlH₄), Thionyl Chloride |

| Atom Economy | High | Moderate (loses a carbonyl oxygen) |

| Safety/Handling | STAB is relatively safe to handle. | LiAlH₄ is pyrophoric and reacts violently with water. SOCl₂ is corrosive. |

| Substrate Scope | Broad for aldehydes/ketones. | Broad for carboxylic acids. |

| Yield/Purity | Generally good to excellent yields, purification often required. | Often very high yields of clean product after work-up. |

| Scalability | Excellent for industrial applications. | Good, but requires careful management of exotherms and pyrophoric reagents. |

Conclusion for the Practicing Scientist

For the laboratory-scale synthesis of this compound, reductive amination (Pathway I) is typically the preferred method . Its operational simplicity, high atom economy, and use of safer reagents make it an efficient and modern choice. The availability of stable, selective reducing agents like STAB has made this a robust and reliable transformation.[3]

The amide reduction pathway (Pathway II) remains a valuable and powerful alternative, particularly when the starting material is the carboxylic acid rather than the aldehyde, or when exceptionally high purity is required and the two-step process is not a deterrent.[4] The protocol is well-established, but demands rigorous attention to safety and anhydrous techniques due to the use of lithium aluminum hydride.

The ultimate choice of pathway will depend on the specific context of the research or development program, including available starting materials, required scale, and laboratory safety infrastructure. Both routes, when executed with care, provide reliable access to the target compound.

References

-

The Royal Society of Chemistry. (n.d.). General Procedure A: Reductive amination. Supporting Information. Retrieved from a URL detailing chemical synthesis procedures.[3]

-

BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal. Retrieved from BenchChem's technical documentation.[1]

-

Chemicalbook. (n.d.). N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine hydrochloride. Retrieved from Chemicalbook's product information page.[5]

-

Chem Help ASAP. (2020, March 20). Amide reduction & amine synthesis [Video]. YouTube.[4]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from the Organic Chemistry Portal's reaction database.[6]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem.[7]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube.[2]

-

Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine. Retrieved from Google Patents.[8]

-

Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. The Journal of Organic Chemistry, 72(13), 4997–5000.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine hydrochloride [chemicalbook.com]

- 6. Amine synthesis by amide reduction [organic-chemistry.org]

- 7. This compound | C12H19N | CID 11412689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]

- 9. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigative Framework for Determining the Biological Activity of N-Isopropyl-3-phenylpropan-1-amine

An In-depth Technical Guide

Executive Summary

N-Isopropyl-3-phenylpropan-1-amine is a small molecule whose biological activities are not extensively documented in public literature. However, its core structure, a 3-phenylpropan-1-amine scaffold, is a privileged motif in neuropharmacology, forming the backbone of numerous clinically significant drugs, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This guide proposes a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound's potential biological activity. We will postulate a primary mechanism of action based on structural analogy to known psychoactive compounds and outline a multi-tiered experimental plan—from initial in vitro target screening to in vivo functional validation—to rigorously test this hypothesis. The methodologies described herein are designed to be self-validating, providing a clear, logical path for elucidating the compound's pharmacological profile and assessing its therapeutic potential.

Introduction: Structural Rationale for Investigation

This compound is an organic compound with the molecular formula C12H19N[1]. Its structure consists of a propyl amine chain with a terminal phenyl group and an isopropyl substitution on the nitrogen atom.

Chemical Identity:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-phenyl-N-propan-2-ylpropan-1-amine | PubChem[1] |

| Molecular Formula | C12H19N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| CAS Number | 87462-11-1 | PubChem[1] |

The scientific rationale for investigating this specific molecule stems from its striking structural similarity to several classes of neuroactive agents. The 3-phenylpropan-1-amine core is notably present in compounds like Atomoxetine (a norepinephrine reuptake inhibitor) and Fluoxetine (a selective serotonin reuptake inhibitor)[2]. These drugs were originally derived from 3-phenoxy-3-phenylpropan-1-amine (PPPA), underscoring the importance of this chemical backbone in modulating monoaminergic systems[2]. While this compound lacks the phenoxy group of PPPA derivatives, its fundamental structure as a phenylalkylamine suggests a strong possibility of interaction with monoamine transporters or metabolizing enzymes.

This guide, therefore, aims to provide a robust, step-by-step research protocol to explore the primary hypothesis that this compound functions as a modulator of monoamine neurotransmitter systems.

Proposed Pharmacological Profile: A Monoaminergic Hypothesis

Based on its structural architecture, we hypothesize that this compound's primary biological activity will involve the modulation of monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Dysfunction in these systems is a cornerstone of many neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[3][4][5].

The two most probable mechanisms of action are:

-

Inhibition of Monoamine Transporters: The compound may bind to and inhibit the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters.

-

Inhibition of Monoamine Oxidase (MAO): The compound may inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters[5][6]. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease[5][6].

The following diagram illustrates the potential points of interaction for our test compound within a monoaminergic synapse.

In Vitro Experimental Protocols for Target Validation

To test our hypothesis, a logical progression of in vitro assays is required. The initial goal is to determine if the compound interacts with monoamine transporters or MAO enzymes and to quantify the potency of this interaction (IC50).

The overall in vitro workflow is depicted below.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the compound's inhibitory activity against human MAO-A and MAO-B enzymes. We will use a commercially available chemiluminescent assay system for high sensitivity and throughput.[7]

-

Principle: MAO enzymes oxidize a substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a luminogenic probe to produce a light signal proportional to MAO activity. An inhibitor will reduce this signal.[8]

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from Supersomes™)[9].

-

MAO-Glo™ Assay Kit (or similar), containing MAO substrate, luminogenic detection reagent, and buffers.

-

Positive Controls: Clorgyline (MAO-A specific inhibitor), Pargyline or Selegiline (MAO-B specific inhibitors)[8][9].

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

-

White, opaque 96-well microplates.

-

-

Step-by-Step Methodology:

-

Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and positive controls in the assay buffer.

-

Enzyme Reaction Setup: In separate wells of the 96-well plate, add:

-

25 µL of assay buffer.

-

5 µL of test compound dilution, positive control, or vehicle (DMSO) for "no inhibition" controls.

-

20 µL of either MAO-A or MAO-B enzyme preparation.

-

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the MAO substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Signal Detection: Add 100 µL of the luminogenic detection reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction.

-

Read Plate: After a 20-minute incubation in the dark, measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Sample / Signal_Vehicle)).

-

Plot the % Inhibition against the log of the compound concentration.

-

Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

In Vivo Preclinical Models for Functional Assessment

If in vitro testing reveals potent activity, particularly inhibition of SERT and/or NET, the next logical step is to assess the compound's functional effects in established animal models of depression. These models are crucial for demonstrating that the molecular activity translates into a therapeutically relevant behavioral outcome.

Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for potential antidepressant activity.[4][10] The principle is that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, prolonging active escape-oriented behaviors.[11][12]

-

Principle: Antidepressant compounds reduce the time spent immobile, which is interpreted as a reduction in behavioral despair.[12]

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Test Compound: this compound, formulated in a suitable vehicle (e.g., saline with 5% Tween 80).

-

Positive Control: A standard antidepressant like Imipramine (30 mg/kg) or Fluoxetine (20 mg/kg)[11].

-

Vehicle Control.

-

Glass cylinders (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

-

-

Step-by-Step Methodology:

-

Acclimation: House animals in the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection. A typical time point for testing is 30-60 minutes post-injection, but this should be optimized based on preliminary pharmacokinetic data if available. Multiple dose levels of the test compound should be evaluated (e.g., 5, 10, 20 mg/kg).

-

Test Session: Gently place each mouse into its individual cylinder of water. The session should be recorded by a video camera for later analysis.

-

Duration: The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

-

Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

-

Data Analysis:

-

Calculate the mean duration of immobility for each treatment group.

-

Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times of the test compound and positive control groups against the vehicle control group.

-

A statistically significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

-

| Group | Dose (mg/kg, i.p.) | Expected Outcome | Rationale |

| Vehicle Control | N/A | High immobility | Establishes baseline behavioral despair. |

| Positive Control | Imipramine (30) | Significantly reduced immobility | Validates the assay's sensitivity to known antidepressants.[11] |

| Test Compound | 5, 10, 20 | Dose-dependent reduction in immobility? | To determine the efficacy and potency of the test compound. |

Data Interpretation and Future Directions

The successful execution of this framework will yield a clear initial profile of this compound.

-

Scenario 1: Potent and Selective MAO-A or SERT/NET Inhibition: If the compound shows potent IC50 values (<1 µM) for MAO-A, SERT, or NET in vitro, and significantly reduces immobility in the FST in vivo, it would be classified as a strong candidate for further development as an antidepressant.

-

Scenario 2: Potent DAT Inhibition: If the primary activity is potent DAT inhibition, the compound may have stimulant properties. In this case, follow-up in vivo studies should include locomotor activity tests to assess for hyper-locomotion, a hallmark of CNS stimulants.

-

Scenario 3: No Significant Activity: If in vitro assays yield high IC50 values (>10 µM) and in vivo tests show no behavioral effects, the monoaminergic hypothesis would be largely refuted. At this point, broader screening against other CNS targets (e.g., GPCRs, ion channels) would be warranted.

Future work for a promising candidate would involve comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies, further efficacy testing in more complex models of depression (e.g., chronic unpredictable mild stress)[3][10], and eventual lead optimization to enhance potency, selectivity, and drug-like properties.

References

- Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed.

- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.

- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.

- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate.

- Dhayabaran, D., & florance, F. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available: [Link]

- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Sharma, T., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec.

-

Wikipedia. (n.d.). PPPA (drug). Wikipedia. Available: [Link]

Sources

- 1. This compound | C12H19N | CID 11412689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. mdpi.com [mdpi.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. herbmedpharmacol.com [herbmedpharmacol.com]

- 11. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine and its Putative Relationship to Amphetamine Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a phenethylamine derivative with structural similarities to controlled amphetamine analogs. While specific pharmacological and toxicological data for this compound are scarce in peer-reviewed literature, this document synthesizes available chemical information, established synthetic and analytical methodologies for related compounds, and structure-activity relationships within the broader class of N-alkylated phenethylamines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and forensic chemistry, highlighting the chemical properties, potential synthesis pathways, analytical characterization, and the inferred relationship to classic central nervous system stimulants. The conspicuous absence of in-depth biological studies underscores the need for further investigation into the pharmacological profile and potential physiological effects of this compound.

Introduction and Chemical Overview

This compound, with the IUPAC name 3-phenyl-N-propan-2-ylpropan-1-amine, is a primary amine belonging to the vast family of phenethylamine compounds.[1] The core structure, a phenyl group attached to an ethylamine backbone, is the foundational scaffold for a wide array of neuroactive substances, including endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants such as amphetamine.[2] The defining feature of this compound is the presence of an isopropyl group attached to the nitrogen atom of the amino group and a propyl chain connecting the phenyl ring to the amine.

While not as extensively studied as its close relatives, its structural characteristics suggest a potential for interaction with monoamine transporters, a hallmark of many psychoactive phenethylamines.[3][4] This guide will delve into the known chemical properties, plausible synthetic routes, and analytical methods for the characterization of this compound, while drawing logical parallels to the well-documented pharmacology of amphetamine and its analogs.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | 3-phenyl-N-propan-2-ylpropan-1-amine | PubChem[1] |

| Molecular Formula | C₁₂H₁₉N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| CAS Number | 87462-11-1 | PubChem[1] |

| Canonical SMILES | CC(C)NCCCC1=CC=CC=C1 | PubChem[1] |

| InChIKey | AGDHSWAZTKYTNX-UHFFFAOYSA-N | PubChem[1] |

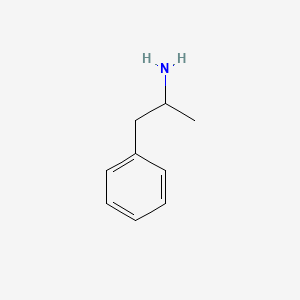

Structural Relationship to Amphetamine Analogs

The putative relationship between this compound and amphetamine analogs stems from their shared phenethylamine core. Amphetamine, or alpha-methylphenethylamine, is a potent central nervous system stimulant that primarily exerts its effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[2]

The key structural difference lies in the alkyl chain and the substitution on the amine. In amphetamine, a methyl group is present at the alpha position of the ethylamine side chain. This compound lacks this alpha-methylation but possesses a longer propyl chain and a bulky isopropyl group on the nitrogen atom.

Comparison of the chemical structures of Amphetamine and this compound.

Structure-activity relationship (SAR) studies on phenethylamines have shown that N-alkylation can significantly modulate their pharmacological activity.[5] Increasing the N-alkyl chain length has been shown to augment potency at the serotonin transporter (SERT), while also affecting activity at dopamine (DAT) and norepinephrine (NET) transporters.[3] The presence of the N-isopropyl group in this compound is therefore expected to influence its interaction with these key monoamine transporters, potentially leading to a pharmacological profile distinct from that of amphetamine.

Synthesis Methodologies

Reductive Amination of Phenyl-2-propanone (P2P)

A plausible and efficient route to this compound is the reductive amination of phenyl-2-propanone (P2P), a well-known precursor in the synthesis of amphetamines.[6] This one-pot reaction involves the condensation of P2P with isopropylamine to form an intermediate imine, which is then reduced to the final amine product.

Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Hypothetical):

-

Imine Formation: In a suitable reaction vessel, dissolve phenyl-2-propanone (1 equivalent) in a solvent such as methanol or ethanol. Add isopropylamine (1.1-1.5 equivalents). The mixture is stirred at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: The reaction mixture containing the in situ generated imine is then cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the stirred solution. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Work-up and Purification: Following the completion of the reduction, the reaction is quenched, typically with the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Synthesis from N-Isopropyl-3-phenylpropanamide

An alternative synthetic route involves the reduction of the corresponding amide, N-Isopropyl-3-phenylpropanamide. This precursor can be synthesized by the reaction of 3-phenylpropanoyl chloride with isopropylamine. The subsequent reduction of the amide to the amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Analytical Characterization

The unambiguous identification and quantification of this compound in various matrices would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of phenethylamine derivatives.[7][8] The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The primary fragmentation pathway for phenethylamines typically involves cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), resulting in a stable iminium ion which often represents the base peak in the mass spectrum.[9][10]

Predicted Fragmentation:

For this compound, the α-cleavage would be expected to yield a prominent fragment ion corresponding to the [CH(CH₃)₂NHCH₂]⁺ species. Other fragments arising from the phenylpropyl moiety would also be present.

Sources

- 1. This compound | C12H19N | CID 11412689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylacetone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a secondary amine with potential applications in medicinal chemistry and pharmacological research. The document details its chemical identity, including its CAS number and molecular formula, and presents a robust protocol for its synthesis via reductive amination. Furthermore, this guide outlines the analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct biological data for this compound is limited, we explore its potential pharmacological relevance by examining structurally related molecules with known central nervous system activity. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and exploration of novel bioactive compounds.

Introduction and Chemical Identity

This compound is a chemical compound belonging to the class of secondary amines. Its structure features a phenylpropyl backbone with an isopropyl group attached to the nitrogen atom. This structural motif is of interest to medicinal chemists due to its presence in various biologically active molecules.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-phenyl-N-propan-2-ylpropan-1-amine | PubChem[1] |

| CAS Number | 87462-11-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)NCCCCC1=CC=CC=C1 | PubChem[1] |

| InChIKey | AGDHSWAZTKYTNX-UHFFFAOYSA-N | PubChem[1] |

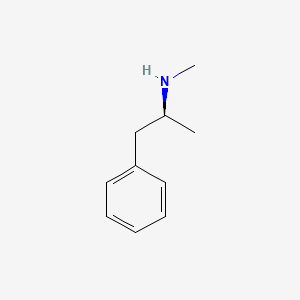

Synthesis of this compound via Reductive Amination

The most common and efficient method for the synthesis of secondary amines like this compound is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde (3-phenylpropanal) and a primary amine (isopropylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine.

Reaction Principle

The reaction proceeds in two main steps:

-

Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 3-phenylpropanal to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The formation of the imine is often catalyzed by a mild acid.

-

Reduction: A reducing agent, selectively chosen to reduce the C=N double bond of the imine without affecting the aromatic ring or other functional groups, is introduced to yield the final secondary amine product.

Experimental Protocol

Materials:

-

3-phenylpropanal (hydrocinnamaldehyde)

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanal (1.0 equivalent) in anhydrous DCM or DCE.

-

Amine Addition: Add isopropylamine (1.2 equivalents) to the solution.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation.

Caption: Reductive amination synthesis workflow.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.15 - 7.30 (m, 5H) | 125.8, 128.4, 142.1 |

| -CH₂-Ph | 2.60 - 2.70 (t, 2H) | 33.8 |

| -CH₂-CH₂-N | 1.75 - 1.85 (m, 2H) | 31.5 |

| -CH₂-N | 2.50 - 2.60 (t, 2H) | 49.5 |

| -CH(CH₃)₂ | 2.75 - 2.85 (septet, 1H) | 48.9 |

| -CH(CH₃)₂ | 1.00 - 1.10 (d, 6H) | 22.8 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common technique.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (177.29). As it contains an odd number of nitrogen atoms, the molecular ion will have an odd m/z value.

-

Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. The loss of the largest alkyl group is typically favored.

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium |

Potential Biological Activity and Applications

Currently, there is a lack of published data on the specific biological activity of this compound. However, its structural similarity to known psychoactive compounds suggests that it may possess activity within the central nervous system (CNS).

The 3-phenylpropan-1-amine scaffold is a core component of several compounds that act as monoamine reuptake inhibitors. For instance, atomoxetine and fluoxetine are N-methyl-3-phenylpropan-1-amine derivatives. Furthermore, research on N-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, has shown affinity for the serotonin 5-HT1A receptor.

These structural relationships suggest that this compound could be a valuable lead compound for the development of novel therapeutic agents targeting CNS disorders. Further pharmacological screening is warranted to explore its potential as a monoamine reuptake inhibitor or its interaction with various neurotransmitter receptors.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a reliable synthetic protocol, and methods for its analytical characterization. While its biological profile remains to be fully elucidated, the structural parallels to known CNS-active compounds highlight its potential as a subject for further investigation in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and scientists working in the field of medicinal chemistry.

References

Sources

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine for Research Applications

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a research chemical with limited publicly available data. Designed for researchers, chemists, and drug development professionals, this document details viable synthesis methodologies, robust analytical characterization protocols, and critical safety considerations. While direct pharmacological data for this compound is scarce, we provide context based on its structural relationship to known psychoactive scaffolds and the established applications of its chemical precursors. This guide emphasizes a cautious and rigorous scientific approach to handling and studying this compound, prioritizing safety and methodological validity.

Introduction and Chemical Profile

Overview of this compound

This compound (CAS: 87462-11-1) is a secondary amine characterized by a phenylpropyl backbone and an N-isopropyl substituent.[1] Its structure places it within the broader class of phenethylamine derivatives, a group of compounds known for diverse pharmacological activities, often targeting the central nervous system (CNS).[2] Currently, there is a significant lack of published research on the specific biological activity, pharmacology, and toxicology of this molecule. Its primary relevance in the scientific literature stems from its relationship to N-Isopropyl-3-phenylpropanamide, a known precursor in the synthesis of active pharmaceutical ingredients (APIs), including intermediates for muscarinic receptor antagonists and selective norepinephrine or serotonin reuptake inhibitors.[3]

Given the absence of established biological data, this compound must be treated as a compound of unknown potency and hazard. This guide is intended to provide the foundational chemical knowledge required to synthesize, purify, and characterize the molecule, enabling controlled and safe research into its potential properties.

Physicochemical Properties

A summary of the key computed and established properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 3-phenyl-N-propan-2-ylpropan-1-amine | PubChem[1] |

| CAS Number | 87462-11-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| InChIKey | AGDHSWAZTKYTNX-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)NCCCC1=CC=CC=C1 | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the available starting materials, scale, and desired purity. We present two robust methods: the reduction of an amide precursor and a direct reductive amination.

Method 1: Reduction of N-Isopropyl-3-phenylpropanamide

This two-step approach is highly reliable and begins with the synthesis of the corresponding amide, which is then reduced to the target amine. This route is well-documented for analogous compounds and offers high yields and purity.[3]

The formation of the amide bond is efficiently achieved by activating 3-phenylpropanoic acid before coupling it with isopropylamine. The mixed anhydride method is a classic and effective choice.

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-phenylpropanoic acid (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous Tetrahydrofuran (THF) at a concentration of approximately 0.5 M.

-

Activation: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add isobutyl chloroformate (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -15°C.

-

Anhydride Formation: Stir the resulting mixture at -20°C for 30 minutes to allow for the complete formation of the mixed anhydride intermediate.

-

Amine Addition: In a separate flask, prepare a solution of isopropylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold mixed anhydride slurry.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Isopropyl-3-phenylpropanamide.

-

Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure amide.

The amide is a stable functional group requiring a powerful reducing agent for conversion to an amine. Lithium aluminum hydride (LiAlH₄) is the standard choice for this transformation.[3]

Protocol (CAUTION: LiAlH₄ reacts violently with water):

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Amide Addition: Dissolve the purified N-Isopropyl-3-phenylpropanamide (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C (ice bath). Note: The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66°C for THF) for 6-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quench (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular, filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Method 2: Direct Reductive Amination

Reductive amination is a highly efficient one-pot method for forming amines from a carbonyl compound and an amine. This proposed route would involve the reaction of 3-phenylpropanal with isopropylamine in the presence of a reducing agent. This method avoids the need to isolate the intermediate imine.

Theoretical Basis: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then reduced in situ by a hydride agent to yield the final amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose. Catalytic hydrogenation is also a viable alternative.[4]

Proposed Protocol:

-

Reaction Setup: To a solution of 3-phenylpropanal (1.0 eq) and isopropylamine (1.2 eq) in methanol (0.4 M), add 3Å molecular sieves to facilitate imine formation by sequestering water.

-

pH Adjustment: Add acetic acid to adjust the pH of the mixture to approximately 5-6, which is optimal for iminium ion formation.

-

Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (NaBH₃CN) (1.1 eq) portion-wise. CAUTION: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS.

-

Workup: Carefully quench the reaction by adding 1 M HCl until gas evolution ceases. Make the solution basic (pH > 10) with 2 M NaOH.

-

Isolation & Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Method 1 (Section 2.2.2, Step 6).

Pharmacology, Toxicology, and Safe Handling

Current State of Knowledge: A Critical Disclaimer

There is no published pharmacological or toxicological data available for this compound. All handling and experimental procedures must be conducted under the assumption that the compound is highly potent and potentially hazardous. The information in the following sections is based on inference from structurally related compounds and should not be considered established fact.

Inferences from Structural Analogs

This compound is a structural analog of phenethylamine. Many substituted phenethylamines, such as amphetamine, are central nervous system stimulants that act as releasing agents of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. T[2]he presence of the N-isopropyl group and the propyl chain (as opposed to the methyl group in amphetamine) will significantly alter its pharmacological profile, including receptor affinity, metabolic stability, and blood-brain barrier permeability. It is plausible, but unproven, that this compound may possess psychoactive properties.

Potential Research Applications

The primary rationale for investigating this compound comes from its amide precursor, N-Isopropyl-3-phenylpropanamide. This amide is a documented intermediate for compounds targeting monoamine reuptake transporters. T[3]herefore, this compound could be investigated as:

-

A novel ligand for serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

-

A scaffold for the development of new CNS-active agents.

-

A reference standard for forensic and toxicological screening.

Mandatory Safety Protocols

Due to the unknown risk profile, stringent safety measures are required.

-

Personal Protective Equipment (PPE): A lab coat, splash goggles, and nitrile gloves are mandatory at all times. Consider double-gloving.

-

Engineering Controls: All manipulations of the solid or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Handling: Use appropriate tools (spatulas, powder funnels) to handle the solid. Avoid creating dust. For solutions, use sealed containers.

-

Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. Have an appropriate spill kit ready.

-

Waste Disposal: All contaminated materials (glassware, gloves, paper towels) and excess chemical must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This compound is a sparsely studied research chemical with potential applications in neuroscience and medicinal chemistry. This guide provides a robust framework for its synthesis via amide reduction or reductive amination, and its subsequent analytical confirmation using NMR, GC-MS, and FTIR. The most critical takeaway for any researcher is the profound lack of safety and biological data. Therefore, all research activities must be preceded by a thorough risk assessment and executed with the highest degree of caution. Rigorous adherence to the protocols outlined herein will ensure the generation of high-purity material and a safe laboratory environment, paving the way for responsible investigation into the properties of this novel compound.

References

-

Amphetamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

- Asymmetric synthesis of phenylisopropylamines. (1976). Google Patents.

-

This compound | C12H19N | CID 11412689. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023, October 8). YouTube. Retrieved January 15, 2026, from [Link]

Sources